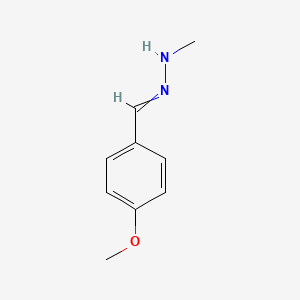
1-(4-Methoxybenzylidene)-2-methylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzylidene)-2-methylhydrazine is a hydrazone derivative formed from the condensation of 4-methoxybenzaldehyde and 2-methylhydrazine. Hydrazones are known for their diverse biological activities, including antioxidant, antitumor, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzylidene)-2-methylhydrazine can be synthesized by reacting 4-methoxybenzaldehyde with 2-methylhydrazine under microwave irradiation. The reaction typically involves mixing equimolar amounts of the reactants in a suitable solvent, such as ethanol, and heating the mixture under microwave conditions .
Industrial Production Methods: This includes using natural catalysts and solvent-free conditions to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzylidene)-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to its parent hydrazine and aldehyde.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Parent hydrazine and aldehyde.
Substitution: Substituted hydrazones with different functional groups.
Scientific Research Applications
1-(4-Methoxybenzylidene)-2-methylhydrazine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Potential antitumor and anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzylidene)-2-methylhydrazine involves its interaction with cellular components to exert its effects. The compound can induce oxidative stress in cells, leading to apoptosis. It targets specific molecular pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
- 1-(4-Methoxybenzylidene)-2-phenylhydrazine
- 1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone
- N-(4-Methoxybenzylidene)aniline
Comparison: 1-(4-Methoxybenzylidene)-2-methylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger antioxidant activity and potential anticancer effects .
Properties
CAS No. |
38327-03-6 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C9H12N2O/c1-10-11-7-8-3-5-9(12-2)6-4-8/h3-7,10H,1-2H3 |
InChI Key |
ZEZIUZIVGHGXSW-UHFFFAOYSA-N |
Canonical SMILES |
CNN=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)
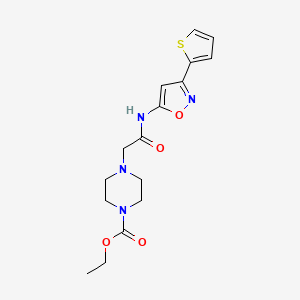
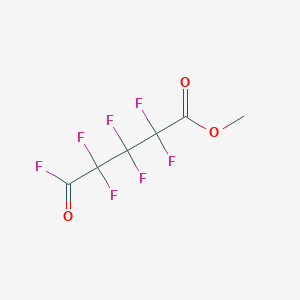
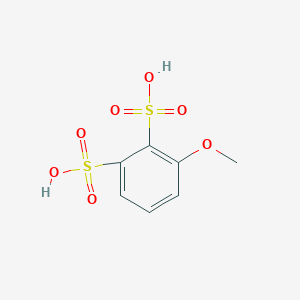
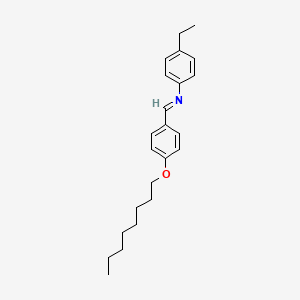

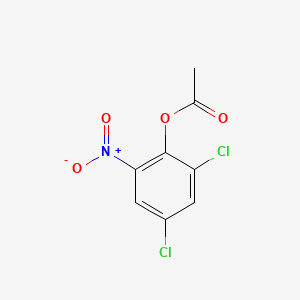
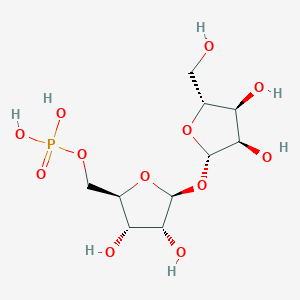
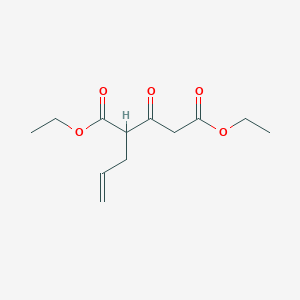
![Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate](/img/structure/B14673824.png)
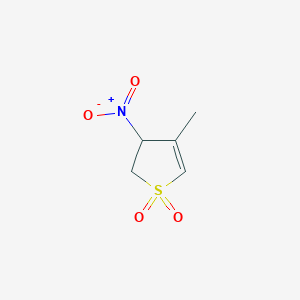
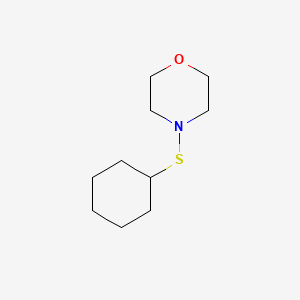
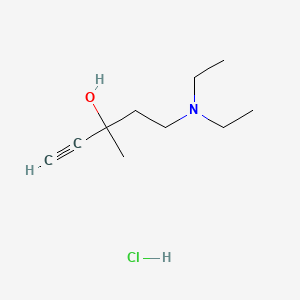
![4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-yl acetate](/img/structure/B14673851.png)
